Structural analysis of 5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride
Structural analysis of 5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride
An In-depth Technical Guide to the Structural Analysis of 5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride
Foreword: The Imperative of Precision in Molecular Characterization
For researchers, scientists, and professionals in drug development, the unambiguous characterization of chemical entities is not merely a procedural step but the bedrock of scientific integrity and project success. Intermediates like 5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride are critical building blocks in the synthesis of complex pharmaceutical agents.[1][2] Their structural fidelity directly impacts reaction kinetics, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique framework for the definitive structural analysis of this compound, moving beyond rote procedures to explain the causality behind our analytical choices. The methodologies described herein are designed as a self-validating system, where data from orthogonal techniques converge to build an unshakeable structural assignment.
Initial Assessment: Physicochemical and Molecular Profile
Before embarking on spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. This data informs sample preparation, solvent selection, and the interpretation of subsequent results.
| Property | Value | Source |
| CAS Number | 926225-21-0 | [3] |
| Molecular Formula | C₁₀H₁₂ClNO₄S | [4] |
| Molecular Weight | 277.72 g/mol | [4] |
| Synonyms | N/A | [3][4][5] |
Table 1: Core Identifiers and Properties of the Target Compound.
The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] For a reactive species like a sulfonyl chloride, careful experimental design is paramount to prevent sample degradation and acquire high-quality data.
Causality in Experimental Design
The choice of solvent is the most critical decision. Due to the high reactivity of the sulfonyl chloride moiety, particularly its susceptibility to hydrolysis, protic solvents (like D₂O or CD₃OD) are entirely unsuitable.[1] Aprotic deuterated solvents, such as deuterated chloroform (CDCl₃) or acetone-d₆, are the standard choices, ensuring the compound's integrity during the experiment.[1]
Predicted ¹H and ¹³C NMR Spectral Data
The following tables outline the anticipated NMR signals for 5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride. These predictions are based on established chemical shift principles and the electronic effects of the substituents.
¹H NMR Predictions (in CDCl₃, 400 MHz)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| a | ~2.05 | Singlet (s) | 3H | -C(O )CH ₃ (Acetyl) |
| b | ~3.95 | Singlet (s) | 3H | -OCH ₃ (Methoxy) |
| c | ~4.40 | Doublet (d) | 2H | Ar-CH ₂-NH- |
| d | ~6.00 | Broad Singlet (br s) | 1H | -NH - |
| e | ~7.00 | Doublet (d) | 1H | Ar-H (H3) |
| f | ~7.40 | Doublet of Doublets (dd) | 1H | Ar-H (H4) |
| g | ~7.80 | Doublet (d) | 1H | Ar-H (H6) |
Table 2: Predicted ¹H NMR assignments.
¹³C NMR Predictions (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~23.2 | C H₃-C=O |
| ~45.0 | Ar-C H₂-NH |
| ~56.5 | O-C H₃ |
| ~112.0 | Ar-C 3 |
| ~128.0 | Ar-C 6 |
| ~129.5 | Ar-C 4 |
| ~131.0 | Ar-C 1 (C-SO₂Cl) |
| ~138.0 | Ar-C 5 (C-CH₂NH) |
| ~158.0 | Ar-C 2 (C-OCH₃) |
| ~169.5 | -C =O |
Table 3: Predicted ¹³C NMR assignments.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: In a dry environment, accurately weigh 5-10 mg of 5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Dissolution: Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse ('zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Scans: 16-32 scans for adequate signal-to-noise ratio.
-
Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the molecular weight and elemental composition of a molecule, along with structural information derived from its fragmentation pattern.[1]
Anticipated Fragmentation Pathways
The mass spectrum of this compound is expected to show a distinct molecular ion cluster due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6] The primary fragmentation pathways for sulfonyl chlorides typically involve the loss of a chlorine radical (Cl•) and the neutral loss of sulfur dioxide (SO₂).[6][7]
Key Predicted Fragments:
| m/z Value | Ion Formula | Description |
|---|---|---|
| 277/279 | [C₁₀H₁₂ClNO₄S]⁺ | Molecular Ion (M⁺) showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 242 | [C₁₀H₁₂NO₄S]⁺ | Loss of Cl• (M - 35). A minor peak for the ³⁷Cl isotope loss may be observed. |
| 213/215 | [C₁₀H₁₂ClNO₂]⁺ | Loss of SO₂ (M - 64). |
| 178 | [C₁₀H₁₂NO₂]⁺ | Loss of SO₂Cl• (M - 99). |
| 150 | [C₉H₁₂NO]⁺ | Subsequent fragmentation, likely formation of a stable benzylic-type cation. |
Table 4: Predicted key ions in the electron ionization mass spectrum.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: Coupling GC with MS allows for the separation of the analyte from potential impurities before mass analysis.[8] However, careful optimization of the injector temperature is critical to prevent thermal degradation of the sulfonyl chloride.[8]
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.[6]
-
GC-MS Conditions:
-
Injector Temperature: Optimized to be high enough for volatilization but low enough to prevent degradation (e.g., start at 200 °C and adjust).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient to ensure good separation (e.g., 50 °C hold for 2 min, then ramp to 280 °C at 10 °C/min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: Scan from m/z 40 to 350.[6]
-
Functional Group Fingerprinting: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups.[9] For this molecule, it serves as a quick confirmation that the key structural motifs—sulfonyl chloride, amide, and ether—are present.
Characteristic Absorption Bands
The IR spectrum will be dominated by strong absorptions corresponding to the stretching vibrations of the S=O and C=O bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch (Amide) |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1540 | Medium | N-H Bend (Amide II) |
| 1375-1410 | Strong | Asymmetric S=O Stretch (SO₂Cl)[1][9] |
| 1185-1204 | Strong | Symmetric S=O Stretch (SO₂Cl)[1][9] |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
Table 5: Expected characteristic IR absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Rationale: ATR-FTIR is the preferred method as it requires minimal sample preparation and is less susceptible to issues arising from the compound's moisture sensitivity compared to KBr pellets.[1]
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
The Gold Standard: Single-Crystal X-ray Crystallography
While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography offers unambiguous, definitive proof of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[1]
Core Challenge and Strategy
The primary obstacle is growing a single crystal of sufficient size and quality, a process that can be challenging for reactive molecules.[1] The strategy involves screening various anhydrous solvents and crystallization techniques under an inert atmosphere.
Experimental Protocol: Crystal Growth
-
Solvent Screening: Test a range of anhydrous solvents in which the compound has moderate solubility (e.g., ethyl acetate, dichloromethane, acetonitrile, toluene).
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent. Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.
-
-
Data Collection: Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray data collection.[10]
Integrated Structural Analysis Workflow
A robust structural confirmation relies on the convergence of data from multiple analytical techniques. Each method provides a piece of the puzzle, and together they form a complete and self-validating picture.
Sources
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- 2. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]
- 3. nextsds.com [nextsds.com]
- 4. PubChemLite - 5-(acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride (C10H12ClNO4S) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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